methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by esterification to introduce the methyl ester group. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, pyrrolinones, and pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrrole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 1-(4-methylphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can be easily replaced by other functional groups, providing versatility in synthetic applications.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNWOBVWWUIVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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